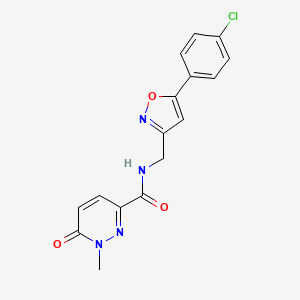
3-Bromo-5-iodo-1-méthyl-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-iodo-1-methyl-1H-1,2,4-triazole (BIT) is a heterocyclic compound that has gained attention in recent years due to its potential applications in various scientific research fields. BIT is a member of the triazole family and is a highly reactive compound that has been used in the synthesis of various organic compounds.
Applications De Recherche Scientifique
Ligand pour les métaux de transition
3-Bromo-5-iodo-1-méthyl-1H-1,2,4-triazole est utilisé comme ligand pour les métaux de transition afin de créer des complexes de coordination . Ces complexes sont souvent utilisés en catalyse et en science des matériaux.
Catalyseur de transfert de groupe acyle
Ce composé appartient à une famille de 1,2,4-triazoles qui ont la capacité d'accepter et de transférer des groupes acyles dans les réactions synthétiques . Cela en fait un catalyseur utile pour la synthèse d'esters, tels que l'ester éthylique de l'acide 2,2-diméthylacétoacétique .
Préparation de triazoles substitués
This compound est un intermédiaire utile utilisé dans la préparation de triazoles substitués . Les triazoles substitués ont une large gamme d'applications en chimie médicinale en raison de leurs activités biologiques diverses.
Activités biologiques
Les dérivés du 1,3-diazole présentent différentes activités biologiques telles que des activités antibactériennes, antimycobactériennes, anti-inflammatoires, antitumorales, antidiabétiques, anti-allergiques, antipyrétiques, antivirales, antioxydantes, anti-amibiennes, antihelminthiques, antifongiques et ulcérogènes .
Recherche et développement
En raison de sa large gamme de propriétés chimiques et biologiques, le this compound est largement utilisé dans la recherche et le développement . Il est un composant clé dans la synthèse de nombreuses molécules organiques complexes.
Propriétés
IUPAC Name |
3-bromo-5-iodo-1-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrIN3/c1-8-3(5)6-2(4)7-8/h1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXONCJMEAZUTKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Br)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrIN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2521557.png)
![2-(4-ethoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2521558.png)

![N-(3-methoxypropyl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2521560.png)

![6-Bromo-N-[3-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]phenyl]pyridine-2-carboxamide](/img/structure/B2521564.png)
![2-Phenyl-5-morpholino[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2521567.png)
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B2521568.png)

![3-chloro-N-({3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-4,5-dihydro-5-isoxazolyl}methyl)-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2521572.png)
![(1-Methoxycyclobutyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2521573.png)
![2-[2-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2521576.png)


